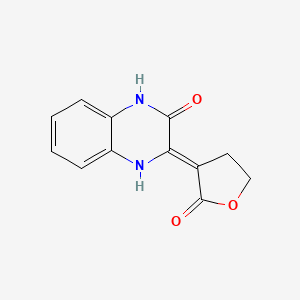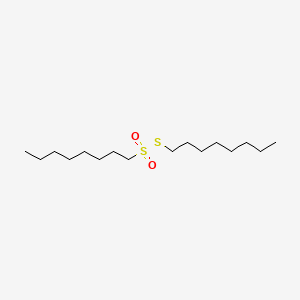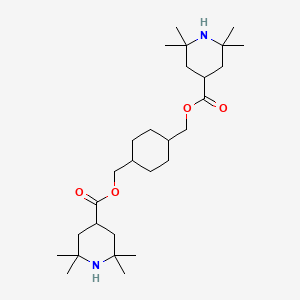
2-((8-Amino-1-hydroxy-3,6-disulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((8-Amino-1-hydroxy-3,6-disulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid is a complex organic compound with significant applications in various fields. This compound is characterized by its azo group (-N=N-) linking two naphthalene rings, each substituted with amino, hydroxy, and disulphonic acid groups. It is commonly used in the synthesis of dyes and pigments due to its vibrant color properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((8-Amino-1-hydroxy-3,6-disulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid typically involves diazotization and coupling reactions. The process begins with the diazotization of 8-amino-1-hydroxy-3,6-disulphonic acid under acidic conditions to form the diazonium salt. This intermediate is then coupled with naphthalene-1,5-disulphonic acid in an alkaline medium to yield the final azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-((8-Amino-1-hydroxy-3,6-disulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction of the azo group leads to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic medium are typical reducing agents.
Substitution: Sulfuric acid and nitric acid are often used for nitration and sulfonation reactions.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Amino derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Applications De Recherche Scientifique
2-((8-Amino-1-hydroxy-3,6-disulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex dyes and pigments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of colorants for textiles, plastics, and inks.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. This property is exploited in dyeing processes, where the compound binds to substrates through ionic and covalent interactions. The molecular targets include various functional groups on the substrate, leading to strong and stable coloration .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid: Similar in structure but lacks the azo linkage.
4-Amino-5-hydroxynaphthalene-2,7-disulphonic acid: Another related compound with different substitution patterns on the naphthalene rings.
Uniqueness
2-((8-Amino-1-hydroxy-3,6-disulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid is unique due to its azo linkage, which imparts distinct color properties and reactivity. This makes it particularly valuable in dye synthesis compared to its non-azo counterparts .
Propriétés
Numéro CAS |
57583-83-2 |
|---|---|
Formule moléculaire |
C20H15N3O13S4 |
Poids moléculaire |
633.6 g/mol |
Nom IUPAC |
5-amino-3-[(1,5-disulfonaphthalen-2-yl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C20H15N3O13S4/c21-13-8-10(37(25,26)27)6-9-7-16(39(31,32)33)18(19(24)17(9)13)23-22-14-5-4-11-12(20(14)40(34,35)36)2-1-3-15(11)38(28,29)30/h1-8,24H,21H2,(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36) |
Clé InChI |
GAUPYFDEVHTURJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2S(=O)(=O)O)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N)O)C(=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-Ethanediamine, N,N,N'-trioctyl-N'-[2-(octylamino)ethyl]-](/img/structure/B13768046.png)




![1,4-Dioxaspiro[4.11]hexadecane](/img/structure/B13768063.png)


![N-(2,4-Dimethylphenyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide](/img/structure/B13768078.png)




